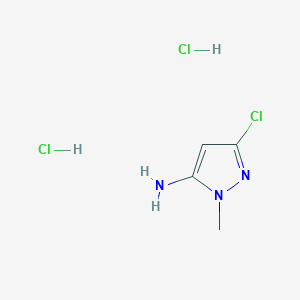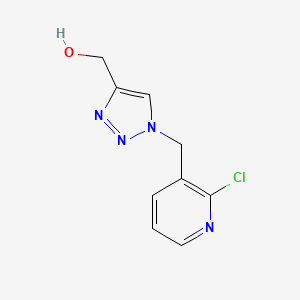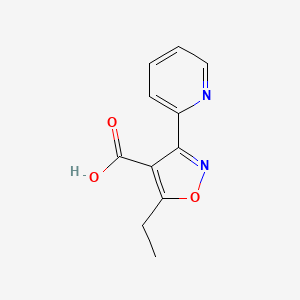![molecular formula C9H10N2O B1458716 (3-Méthyl-1H-pyrrolo[2,3-b]pyridin-5-yl)méthanol CAS No. 1630906-52-3](/img/structure/B1458716.png)
(3-Méthyl-1H-pyrrolo[2,3-b]pyridin-5-yl)méthanol
Vue d'ensemble
Description
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapies anticancéreuses : Inhibition du FGFR
3-Méthyl-7-azaindole-5-méthanol : des dérivés ont été identifiés comme des inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR), qui est impliqué dans divers types de cancers . Ces composés peuvent inhiber la prolifération des cellules cancéreuses et induire l'apoptose, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse. Par exemple, certains dérivés ont montré une activité inhibitrice significative contre les lignées cellulaires du cancer du sein, soulignant leur potentiel comme composés de tête pour le développement de médicaments ultérieurs .
Inhibition des kinases pour la découverte de médicaments
Le noyau azaindole, présent dans 3-Méthyl-7-azaindole-5-méthanol, est un élément clé dans la conception des inhibiteurs de kinases . Les kinases sont des enzymes qui jouent un rôle crucial dans les voies de signalisation au sein des cellules, et leur dysrégulation est souvent associée à des maladies, y compris le cancer. Le squelette azaindole a contribué à la génération de nouveaux agents thérapeutiques ciblant diverses kinases, démontrant la polyvalence du composé en chimie médicinale .
Agents antiprolifératifs
La recherche a montré que les analogues du 7-azaindole, apparentés à 3-Méthyl-7-azaindole-5-méthanol, présentent des activités antiprolifératives, en particulier contre la lignée cellulaire du cancer du sein MCF-7 . Ces composés peuvent agir comme de nouveaux agents antiprolifératifs et inhibiteurs de la tyrosine protéine kinase SRC, offrant une voie pour développer de nouveaux traitements contre le cancer .
Applications cardiovasculaires et analgésiques
Les dérivés du 7-azaindole, étroitement liés à 3-Méthyl-7-azaindole-5-méthanol, auraient des effets cardiovasculaires, analgésiques, anti-inflammatoires, hypotenseurs puissants et vasodilatateurs . Cela suggère des applications potentielles dans le traitement des maladies cardiovasculaires et comme agents antidouleur.
Activités antimicrobiennes et antifongiques
Les composés avec l'échafaudage pyrrolopyrazine, qui comprend 3-Méthyl-7-azaindole-5-méthanol, ont présenté des activités antimicrobiennes et antifongiques . Cela ouvre des possibilités pour que ces composés soient utilisés dans le développement de nouvelles thérapies antimicrobiennes et antifongiques.
Gestion du diabète
Des études indiquent que les dérivés de pyrrolo[3,4-c]pyridine, structurellement similaires à 3-Méthyl-7-azaindole-5-méthanol, peuvent avoir des applications dans la gestion de la glycémie . Cela pourrait être bénéfique dans la prévention et le traitement de troubles tels que l'hyperglycémie, le diabète et autres conditions connexes.
Propriétés
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWRPKYDNZCICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243782 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-52-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide](/img/structure/B1458637.png)






![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)



![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
